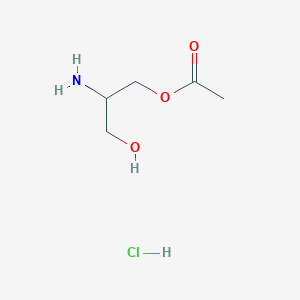

piperidin-2-ylmethyl N-propylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

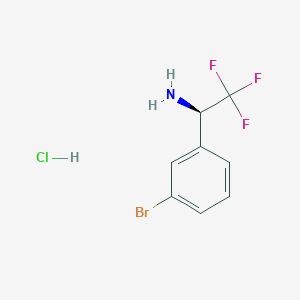

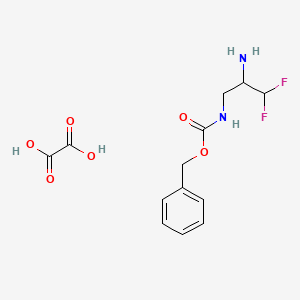

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803604-09-2 . It has a molecular weight of 236.74 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

1. GABA Uptake Inhibitors and Biological Evaluation

(R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides, structurally related to piperidin-2-ylmethyl N-propylcarbamate hydrochloride, have been synthesized and evaluated for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds demonstrated promising GAT1 inhibitory activities, with some showing significant inhibition of [(3)H]-GABA uptake in cultured cells, indicating their potential application in neurological research and drug development (Zhang et al., 2007).

2. Antimicrobial Activities

Compounds structurally similar to this compound, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and screened for microbial activities. The study demonstrated moderate antimicrobial activities against various strains including Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

3. Anticancer Studies and Molecular Docking

This compound-related compounds have been synthesized and evaluated for their anticancer properties. For instance, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited significant growth inhibition of human cancer cell lines, suggesting their potential application in cancer treatment and drug discovery (Harishkumar et al., 2018). Additionally, molecular docking studies of structurally related compounds have provided insights into their mechanism of action as topoisomerase II inhibitors, offering a basis for the development of novel therapeutic agents (Siwek et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

A general mechanism for piperidine derivatives involves two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to be present in various pharmaceuticals, suggesting they may have diverse biological and pharmacological effects .

Analyse Biochimique

Biochemical Properties

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues also influences its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Propriétés

IUPAC Name |

piperidin-2-ylmethyl N-propylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNXWZHFEVEDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)